![molecular formula C11H16O2S B14361984 [4-(Methanesulfinyl)butoxy]benzene CAS No. 90183-86-1](/img/structure/B14361984.png)
[4-(Methanesulfinyl)butoxy]benzene
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Overview
Description
[4-(Methanesulfinyl)butoxy]benzene: is an organic compound that features a benzene ring substituted with a butoxy group and a methanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfinyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 4-chlorobutyl methanesulfinate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the benzene ring attacks the chlorobutyl methanesulfinate, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Methanesulfinyl)butoxy]benzene can undergo oxidation reactions, particularly at the methanesulfinyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to [4-(Methanesulfinyl)butoxy]benzene. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus. In controlled experiments, certain derivatives exhibited over 60% inhibition of bacterial growth at specific concentrations, indicating the promise of these compounds in developing new antimicrobial agents .
Cyclooxygenase Inhibition
Another notable application is in the development of selective cyclooxygenase-2 inhibitors. Compounds structurally related to this compound have been investigated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. These findings suggest potential therapeutic applications in treating inflammatory diseases and pain management .
Materials Science Applications
Polymer Chemistry
In polymer chemistry, this compound can be utilized as a functional monomer or additive in creating advanced materials. Its unique sulfinyl group may enhance the thermal stability and chemical resistance of polymers. Research indicates that incorporating such compounds into polymer matrices can improve mechanical properties and durability under harsh conditions .
Coatings and Surface Treatments
The compound's properties make it suitable for use in coatings that require chemical inertness and resistance to environmental degradation. Such applications are particularly relevant in industries where materials are exposed to aggressive chemicals or extreme temperatures. The potential for reducing wear and improving longevity in various applications is significant .
Environmental Applications
Biodegradation Studies
Research into the environmental impact of this compound has led to studies on its biodegradability. Understanding how such compounds break down in natural environments is crucial for assessing their ecological footprint. Studies suggest that modifications to the compound can enhance its biodegradability without compromising effectiveness in industrial applications .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on synthesized derivatives showed that specific modifications to the methanesulfinyl group significantly enhanced antimicrobial activity against resistant strains of bacteria. This research underscores the importance of structural optimization in drug development.
- Polymer Enhancement Experiment : In a controlled laboratory setting, this compound was incorporated into a polymer matrix, resulting in improved tensile strength and thermal stability compared to traditional polymers without such additives.
- Environmental Impact Assessment : A comprehensive assessment evaluated the degradation rates of this compound under various environmental conditions, providing insights into its long-term ecological effects and informing regulatory guidelines.
Mechanism of Action
The mechanism by which [4-(Methanesulfinyl)butoxy]benzene exerts its effects involves interactions with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring allows for π-π interactions with other aromatic systems, potentially affecting binding to biological targets.
Comparison with Similar Compounds
- 4-(Methanesulfinyl)phenol
- 4-(Methanesulfinyl)aniline
- 4-(Methanesulfinyl)benzoic acid
Uniqueness: Compared to these similar compounds, [4-(Methanesulfinyl)butoxy]benzene features a butoxy group that provides additional flexibility and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Properties
CAS No. |
90183-86-1 |
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Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-methylsulfinylbutoxybenzene |
InChI |
InChI=1S/C11H16O2S/c1-14(12)10-6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
ZTXHJSCHLVULMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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